propyl 4-((3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate
Description
Properties
IUPAC Name |
propyl 4-[[5-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c1-2-9-25-19(24)12-3-6-14(7-4-12)26-17-11-20-21-18(17)15-8-5-13(22)10-16(15)23/h3-8,10-11,22-23H,2,9H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPJJPYSSBAAHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101331665 | |
| Record name | propyl 4-[[5-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101331665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26662178 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
879458-58-9 | |
| Record name | propyl 4-[[5-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101331665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
1,3-Diketone Precursor Synthesis
A critical intermediate is 1-(2,4-dihydroxyphenyl)-3-oxobutane-1,3-dione (I ), which can be synthesized via Friedel-Crafts acylation of resorcinol (2,4-dihydroxybenzene) with diketene or acetylacetone derivatives. Alternative routes involve Claisen-Schmidt condensation of 2,4-dihydroxyacetophenone with ethyl acetoacetate under acidic conditions, yielding a β-keto ester intermediate that undergoes hydrolysis to the diketone.
Cyclocondensation with Hydrazine
Reacting I with hydrazine hydrate in ethanol at reflux (78°C, 12–24 hours) generates the pyrazole core, 3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-ol (II ), in yields of 65–78%. Regioselectivity arises from the preferential attack of hydrazine at the more electrophilic carbonyl adjacent to the electron-withdrawing hydroxyl groups.
Reaction Conditions:
- Solvent: Ethanol or methanol
- Temperature: 60–80°C
- Catalyst: None required (base-mediated in some cases)
Functionalization of the Pyrazole Core
The 4-hydroxy group on II must be converted to the corresponding propyl 4-oxybenzoate moiety. This requires protection of phenolic hydroxyl groups to prevent side reactions during alkylation.
Protective Group Strategies
O-Alkylation with Propyl 4-Bromobenzoate
The protected pyrazole (III or IV ) undergoes nucleophilic substitution with propyl 4-bromobenzoate.
Procedure:
- Dissolve III or IV (1 equiv) in anhydrous DMF.
- Add potassium carbonate (2 equiv) and propyl 4-bromobenzoate (1.2 equiv).
- Heat at 90°C for 24 hours under nitrogen.
- Isolate the alkylated product (V ) via column chromatography (hexane/ethyl acetate = 4:1).
Yield: 60–72% (acetyl protection); 55–68% (benzyl protection).
Deprotection
- Acetyl Groups: Reflux V in 10% aqueous HCl/ethanol (1:1, 4 hours) to hydrolyze acetyl protections.
- Benzyl Groups: Hydrogenate V using Pd/C (10 wt%) in methanol under H₂ (1 atm, 24 hours).
Final Product: Propyl 4-((3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate is obtained in 85–90% purity, requiring recrystallization from ethanol/water (1:1).
Alternative Synthetic Routes
Mitsunobu Reaction
Direct coupling of II with propyl 4-hydroxybenzoate using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine in THF (0°C to room temperature, 12 hours) avoids protective groups but yields ≤50% due to competing side reactions.
Multicomponent Reactions
A four-component approach combining resorcinol, ethyl acetoacetate, hydrazine hydrate, and propyl 4-hydroxybenzoate in the presence of sodium benzoate (5 mol%) in water (80°C, 8 hours) achieves a one-pot synthesis with 45–55% yield. While environmentally friendly, this method suffers from lower efficiency compared to stepwise routes.
Analytical Characterization
Key spectral data for the target compound:
- ¹H NMR (DMSO-d₆): δ 10.2 (s, 2H, phenolic -OH), 8.1 (d, J = 8.8 Hz, 2H, benzoate Ar-H), 7.6 (d, J = 8.8 Hz, 2H, pyrazole Ar-H), 6.3–6.5 (m, 3H, dihydroxyphenyl-H), 4.2 (t, J = 6.6 Hz, 2H, -OCH₂), 1.7 (m, 2H, -CH₂), 0.9 (t, J = 7.4 Hz, 3H, -CH₃).
- ESI-MS: m/z 383.1 [M+H]⁺.
Challenges and Optimization
- Regioselectivity: Competing formation of 1H-pyrazol-5-ol regioisomers is minimized by using electron-deficient diketones.
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) improve alkylation yields but complicate purification.
- Catalysis: Copper triflate (5 mol%) in [bmim]PF₆ enhances reaction rates by 30% in alkylation steps.
Chemical Reactions Analysis
Types of Reactions
Propyl 4-((3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Propyl 4-((3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl)oxy)benzyl alcohol.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory activities. For instance, compounds similar to propyl 4-((3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate have shown effectiveness in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. Studies have demonstrated that certain pyrazole derivatives can reduce inflammation in animal models, suggesting potential therapeutic use in conditions like arthritis and other inflammatory diseases .
Antimicrobial Activity
Pyrazole compounds have been documented for their antimicrobial properties. The compound may exhibit activity against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents. Research has shown that certain derivatives can effectively inhibit the growth of pathogens such as E. coli and Aspergillus niger at specific concentrations .
Anticancer Potential
There is emerging evidence that pyrazole derivatives possess anticancer properties. Some studies have reported that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. This suggests that this compound could be explored further as a potential anticancer agent .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring followed by esterification processes. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Case Study 1: Anti-inflammatory Activity
A study evaluated a series of pyrazole derivatives, including this compound, for their ability to inhibit TNF-α production in vitro. Results indicated that several compounds exhibited comparable efficacy to established anti-inflammatory drugs like diclofenac sodium .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of this class of compounds against Bacillus subtilis and Staphylococcus aureus. The findings revealed that certain derivatives demonstrated potent inhibitory effects, suggesting their potential use as novel antimicrobial agents .
Potential Applications
Given its biological activities, this compound has several potential applications:
- Pharmaceutical Development: As a lead compound for anti-inflammatory or antimicrobial drugs.
- Agricultural Chemistry: Development of plant protection agents due to its potential herbicidal properties.
- Biotechnology: Use in biochemical assays targeting specific pathways involved in inflammation or microbial resistance.
Mechanism of Action
The biological activity of propyl 4-((3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate is primarily attributed to its ability to interact with various molecular targets:
Antioxidant Activity: The dihydroxyphenyl group can scavenge free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: The compound may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.
Anticancer Activity: It may induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | Substituents on Phenyl Ring | Ester Group | Molecular Weight (g/mol) | Key Biological Activities | Reference |
|---|---|---|---|---|---|
| Target Compound | 2,4-dihydroxyphenyl | Propyl | ~398.4* | Hypothesized: Antioxidant, Antimicrobial | – |
| Propyl 4-{[3-(4-Ethoxy-2-hydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate (CAS 907982-55-2) | 4-ethoxy-2-hydroxyphenyl | Propyl | 398.4 | Antimicrobial, Anti-inflammatory | |
| Ethyl 4-((3-(2-Hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate | 2-hydroxy-4-methoxyphenyl | Ethyl | 354.4 | Anti-inflammatory, Anticancer | |
| Ethyl 4-((3-(2-Hydroxy-4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate | 2-hydroxy-4-methoxyphenyl, 5-methyl | Ethyl | 368.4 | Not specified (structural study) | |
| Methyl 4-((5-hydroxypentyl)oxy)benzoate | – | Methyl | 224.2 | Hydrophobicity studies |
*Estimated based on structural analogs.
Key Findings:
Ethyl esters (e.g., ) balance solubility and activity, making them common in drug design.
4-Ethoxy-2-hydroxyphenyl () reduces polarity, possibly improving blood-brain barrier penetration for neuroactive applications.
Antimicrobial Activity :
- Pyrazole derivatives with hydroxyl/methoxy groups (e.g., ) show broad-spectrum inhibition against Gram-positive bacteria, likely via membrane disruption.
- Triazole-containing analogs () exhibit stronger antifungal activity, suggesting pyrazole derivatives may require structural optimization for similar efficacy.
Anti-inflammatory Mechanisms :
- Hydroxyl groups modulate NF-κB and COX-2 pathways, reducing pro-inflammatory cytokines.
- Ethoxy/methoxy groups () may prolong metabolic stability by resisting glucuronidation.
Biological Activity
Propyl 4-((3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects, supported by data tables and case studies.
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a study, several derivatives demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard drugs like dexamethasone .
Table 1: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Concentration (µM) |
|---|---|---|---|
| Dexamethasone | 76 | 86 | 1 |
| Compound A | 61 | 76 | 10 |
| Compound B | 85 | 93 | 10 |
2. Antimicrobial Activity
Pyrazole derivatives, including those related to this compound, have been evaluated for their antimicrobial effects. A study found that certain derivatives exhibited strong inhibitory effects against various bacterial strains and fungi. The mechanism involves disruption of bacterial cell membranes leading to cell lysis .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Standard Drug A | E. coli | 22 |
| Compound C | Bacillus subtilis | 20 |
| Compound D | Staphylococcus aureus | 25 |
3. Anticancer Activity
The anticancer potential of pyrazole derivatives has been widely studied. Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation in vitro. For example, a series of pyrazole derivatives were tested against human lung cancer cells (A549) and liver cancer cells (HepG2), with significant cytotoxic effects observed .
Table 3: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Standard Drug E | A549 | 5.0 |
| Compound E | HepG2 | 7.5 |
| Compound F | A549 | 6.0 |
Case Studies
- Case Study on Anti-inflammatory Effects : A recent study synthesized a series of pyrazole derivatives and tested their anti-inflammatory activity using LPS-induced models. The results indicated that these compounds significantly reduced nitric oxide production and inflammatory cytokines .
- Case Study on Antimicrobial Efficacy : Another research focused on the antifungal activity of pyrazole derivatives against phytopathogenic fungi, demonstrating that certain compounds achieved higher inhibition rates than traditional antifungal agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for propyl 4-((3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate?
- Methodological Answer : The synthesis of pyrazole derivatives typically involves multi-step reactions, starting with condensation of substituted hydrazines with diketones or β-ketoesters to form the pyrazole core. For this compound, coupling the pyrazole moiety with a benzoate ester via nucleophilic aromatic substitution (SNAr) under controlled conditions (e.g., anhydrous DMF, 80–100°C, 12–24 hours) is critical. Solvent choice (e.g., DMF vs. THF) and catalysts (e.g., K₂CO₃) significantly affect yields. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C, DEPT-135) to confirm substituent positions and aromatic coupling patterns.
- HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) to assess purity.
- Mass spectrometry (ESI-MS or HRMS) for molecular weight validation.
- X-ray crystallography (if single crystals are obtainable) for absolute stereochemical confirmation .
Q. How can researchers screen this compound for preliminary biological activity?
- Methodological Answer : Conduct in vitro assays targeting pyrazole-associated bioactivities:
- Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi .
- Antioxidant : DPPH radical scavenging assay (IC₅₀ determination) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data across different studies?
- Methodological Answer : Discrepancies may arise from variations in substituents or assay conditions. Perform:
- Comparative SAR studies : Synthesize analogs with modified hydroxyl/methoxy groups on the dihydroxyphenyl ring to evaluate electronic effects.
- Standardized protocols : Replicate assays under identical conditions (e.g., pH, temperature, cell line passage number) .
- Meta-analysis : Cross-reference data from PubChem, DrugBank, and peer-reviewed studies to identify trends .
Q. How can the environmental fate of this compound be evaluated in long-term studies?
- Methodological Answer : Design a tiered approach:
- Phase 1 (Lab) : Assess biodegradability (OECD 301F test), photostability (UV-Vis irradiation), and hydrolysis (pH 5–9 buffers).
- Phase 2 (Field) : Monitor soil/water distribution using LC-MS/MS in microcosms.
- Phase 3 (Ecotoxicology) : Daphnia magna acute toxicity (OECD 202) and algal growth inhibition (OECD 201) .
Q. What computational methods predict binding modes to therapeutic targets?
- Methodological Answer : Use:
- Molecular docking (AutoDock Vina, Schrödinger) to model interactions with cyclooxygenase-2 (COX-2) or topoisomerase II.
- MD simulations (GROMACS) to evaluate binding stability (RMSD/RMSF analysis).
- QSAR models to correlate substituent electronegativity with bioactivity .
Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal stress : 40°C/75% RH for 6 months (ICH Q1A guidelines).
- Light exposure : ICH Q1B photostability testing.
- Solution stability : Monitor degradation (HPLC) in DMSO/PBS at -20°C vs. 4°C .
Q. What advanced structural modifications enhance selectivity for specific pharmacological targets?
- Methodological Answer :
- Bioisosteric replacement : Substitute the propyl ester with ethyl or tert-butyl groups to modulate lipophilicity (ClogP calculations).
- Ring hybridization : Fuse the pyrazole with a coumarin or triazole moiety to improve DNA intercalation potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
